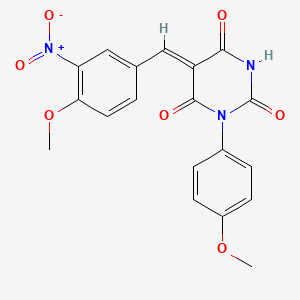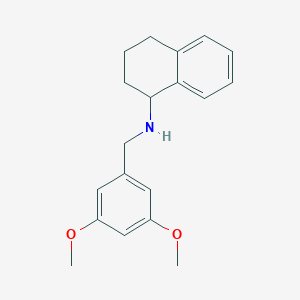![molecular formula C19H24O3 B4926897 2-[3-(3-ethoxyphenoxy)propoxy]-1,4-dimethylbenzene](/img/structure/B4926897.png)
2-[3-(3-ethoxyphenoxy)propoxy]-1,4-dimethylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[3-(3-ethoxyphenoxy)propoxy]-1,4-dimethylbenzene, also known as EDPB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. EDPB is a type of benzene derivative that is used in the synthesis of drugs and other chemical compounds.
Mécanisme D'action
The mechanism of action of 2-[3-(3-ethoxyphenoxy)propoxy]-1,4-dimethylbenzene is not fully understood. However, studies have suggested that it may act as a modulator of certain proteins and enzymes in the body. 2-[3-(3-ethoxyphenoxy)propoxy]-1,4-dimethylbenzene has been shown to inhibit the activity of certain enzymes such as cyclooxygenase-2 (COX-2) and phosphodiesterase-4 (PDE4), which are involved in inflammatory and immune responses.
Biochemical and Physiological Effects:
2-[3-(3-ethoxyphenoxy)propoxy]-1,4-dimethylbenzene has been shown to have various biochemical and physiological effects. It has been shown to have anti-inflammatory and anti-tumor properties. 2-[3-(3-ethoxyphenoxy)propoxy]-1,4-dimethylbenzene has also been shown to have a positive effect on cognitive function and memory. Additionally, 2-[3-(3-ethoxyphenoxy)propoxy]-1,4-dimethylbenzene has been shown to have antioxidant properties and may have a protective effect against oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2-[3-(3-ethoxyphenoxy)propoxy]-1,4-dimethylbenzene in lab experiments is its high purity and stability. 2-[3-(3-ethoxyphenoxy)propoxy]-1,4-dimethylbenzene is also relatively easy to synthesize and can be obtained in large quantities. However, one of the limitations of using 2-[3-(3-ethoxyphenoxy)propoxy]-1,4-dimethylbenzene is its potential toxicity and side effects. Therefore, it is important to use caution when handling 2-[3-(3-ethoxyphenoxy)propoxy]-1,4-dimethylbenzene in lab experiments.
Orientations Futures
There are several future directions for research on 2-[3-(3-ethoxyphenoxy)propoxy]-1,4-dimethylbenzene. One area of research is the development of new drugs and therapies that use 2-[3-(3-ethoxyphenoxy)propoxy]-1,4-dimethylbenzene as a building block. Another area of research is the development of new MOFs that use 2-[3-(3-ethoxyphenoxy)propoxy]-1,4-dimethylbenzene as a ligand for gas storage and separation applications. Additionally, research could focus on the potential use of 2-[3-(3-ethoxyphenoxy)propoxy]-1,4-dimethylbenzene in the treatment of neurodegenerative diseases and other conditions associated with oxidative stress.
Méthodes De Synthèse
The synthesis of 2-[3-(3-ethoxyphenoxy)propoxy]-1,4-dimethylbenzene involves the reaction of 1,4-dimethylbenzene with 3-(3-ethoxyphenoxy)propyl bromide in the presence of a base such as potassium carbonate. The reaction takes place in an organic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF). The product is then purified through column chromatography or recrystallization to obtain pure 2-[3-(3-ethoxyphenoxy)propoxy]-1,4-dimethylbenzene.
Applications De Recherche Scientifique
2-[3-(3-ethoxyphenoxy)propoxy]-1,4-dimethylbenzene has been extensively studied for its potential applications in various fields of scientific research. It has been used in the synthesis of drugs such as anti-cancer agents, anti-inflammatory agents, and anti-viral agents. 2-[3-(3-ethoxyphenoxy)propoxy]-1,4-dimethylbenzene has also been used as a ligand in metal-organic frameworks (MOFs) for gas storage and separation applications. Additionally, 2-[3-(3-ethoxyphenoxy)propoxy]-1,4-dimethylbenzene has been used as a building block in the synthesis of polymers for biomedical applications.
Propriétés
IUPAC Name |
2-[3-(3-ethoxyphenoxy)propoxy]-1,4-dimethylbenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24O3/c1-4-20-17-7-5-8-18(14-17)21-11-6-12-22-19-13-15(2)9-10-16(19)3/h5,7-10,13-14H,4,6,11-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQNQSQBMCDUNKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC=C1)OCCCOC2=C(C=CC(=C2)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-(3-Ethoxyphenoxy)propoxy]-1,4-dimethylbenzene | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-{[5-(2,4-dichlorophenyl)-2-furyl]methylene}-6-hydroxy-4-methyl-2-oxo-2,5-dihydro-3-pyridinecarbonitrile](/img/structure/B4926830.png)


![N~2~-(2-chloro-6-fluorobenzyl)-N~1~-(2-hydroxyethyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4926859.png)
![1-{1-[2-(2-methylphenoxy)ethyl]-1H-indol-3-yl}-2-(4-morpholinyl)-2-oxoethanone](/img/structure/B4926867.png)

![2-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-methylaniline](/img/structure/B4926874.png)
![5-{2-[3-(2,5-dimethylphenoxy)propoxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4926881.png)
![1-tert-butyl-4-[4-(isopropylthio)butoxy]benzene](/img/structure/B4926893.png)
![6-{[(2-ethylphenyl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid](/img/structure/B4926895.png)
![N~2~-[(4-chlorophenyl)acetyl]-N~1~,N~1~-diethylglycinamide](/img/structure/B4926901.png)
![3-bromo-N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide](/img/structure/B4926905.png)
![4-butoxy-N-{1-[(ethylamino)carbonyl]-2-phenylvinyl}benzamide](/img/structure/B4926913.png)
![2-[6-oxo-4-(1-piperidinyl)-1(6H)-pyridazinyl]-N-[2-(1H-1,2,4-triazol-1-yl)benzyl]acetamide](/img/structure/B4926926.png)